REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]=1[OH:10])[CH:5]=[O:6].[CH3:19][S:20]SC>N1C=CC=CC=1>[CH3:19][S:20][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]=1[OH:10])[CH:5]=[O:6]
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Name
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3-Bromo-4-hydroxy-5-benzyloxybenzaldehyde
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Quantity
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100 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=O)C=C(C1O)OCC1=CC=CC=C1
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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CSSC
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Name
|
|
Quantity
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5 L
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A five liter flask equipped with a mechanical stirrer
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Type
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FILTRATION
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Details
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The following day, the reaction mixture was filtered and most of the pyridine (1.3 L)
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Type
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DISTILLATION
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Details
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was distilled off
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Type
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WASH
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Details
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The remaining solid residue was washed with about 2 L of methylene chloride
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Type
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WAIT
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Details
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left
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Type
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CUSTOM
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Details
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after pyridine evaporation
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Type
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WASH
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Details
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The combined organic fraction was washed with 1.5N HCl until the dark methylene chloride layer
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Type
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DRY_WITH_MATERIAL
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Details
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The resulting light brown methylene chloride layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered through a bed of silica gel
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Type
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CUSTOM
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Details
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Evaporation and crystallization from methylene chloride-hexane
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Name
|
|
Type
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product
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Smiles
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CSC=1C=C(C=O)C=C(C1O)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |